

# Application Note: Laboratory-Scale Synthesis of 2-Mercapto-N-methylbenzamide

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## Compound of Interest

Compound Name: 2-Mercapto-N-methylbenzamide

Cat. No.: B155884

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## Introduction

**2-Mercapto-N-methylbenzamide** is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the tyrosine kinase inhibitor Axitinib, which is utilized in cancer therapy[1]. Its structure, featuring both a thiol and an amide functional group, makes it a versatile building block in medicinal chemistry. This application note provides a detailed protocol for the laboratory synthesis of **2-Mercapto-N-methylbenzamide** via the reduction of its disulfide precursor, 2,2'-Disulfanediybis(N-methylbenzamide). An alternative theoretical pathway commencing from thiosalicylic acid is also discussed.

## Materials and Methods

### Protocol 1: Synthesis of 2-Mercapto-N-methylbenzamide via Disulfide Reduction

This protocol is adapted from established methods for the reductive cleavage of disulfide bonds to yield thiols[1][2]. The starting material, 2,2'-Disulfanediybis(N-methylbenzamide), can be synthesized from 2,2'-dithiosalicylic acid.

#### Reagents and Equipment:

- 2,2'-Disulfanediybis(N-methylbenzamide)
- Sodium borohydride ( $\text{NaBH}_4$ )

- Anhydrous Tetrahydrofuran (THF)
- 1M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus
- Inert gas supply (Nitrogen or Argon)

#### Experimental Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2'-Disulfanediylbis(N-methylbenzamide) in anhydrous THF.
- **Cooling:** Cool the stirred solution to 0-5 °C using an ice-water bath.
- **Reduction:** Add sodium borohydride ( $\text{NaBH}_4$ ) portion-wise to the cooled solution. It is crucial to maintain the internal temperature below 10 °C during the addition.
- **Reaction Progression:** After the complete addition of sodium borohydride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- **Quenching:** Upon completion, carefully quench the reaction by the slow addition of water.
- **Acidification:** Acidify the mixture to a pH of approximately 2-3 with 1M hydrochloric acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction process to ensure complete recovery.
- **Washing:** Wash the combined organic extracts with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield **2-Mercapto-N-methylbenzamide**.

**Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization.

## Alternative Synthetic Route: Amidation of Thiosalicylic Acid

An alternative approach to synthesize **2-Mercapto-N-methylbenzamide** is through the direct amidation of thiosalicylic acid with methylamine. This would typically involve the use of a coupling agent to facilitate the formation of the amide bond.

Conceptual Steps:

- **Activation of Carboxylic Acid:** Thiosalicylic acid would be reacted with a coupling agent (e.g., DCC, EDC) to form an activated intermediate.
- **Amidation:** The activated intermediate would then be reacted with methylamine to form the desired amide.
- **Work-up and Purification:** A standard aqueous work-up followed by purification would be necessary to isolate the final product.

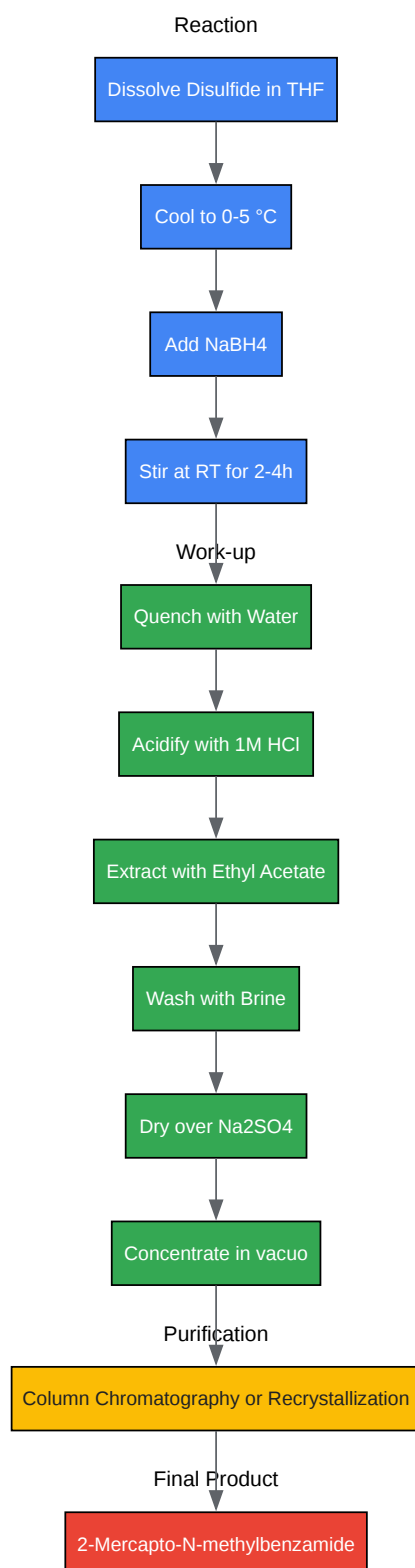
## Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of **2-Mercapto-N-methylbenzamide**.

Parameter	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NOS	[3]
Molecular Weight	167.23 g/mol	[3]
Appearance	Pale yellow to off-white solid	
Melting Point	94-96 °C	[4]
Reaction Time	2-4 hours	[2]
Reaction Temperature	0-5 °C (addition), then room temp.	[2]

## Experimental Workflow and Diagrams

Workflow for the Synthesis of **2-Mercapto-N-methylbenzamide**



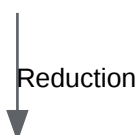
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Caption: Experimental workflow for the synthesis of **2-Mercapto-N-methylbenzamide**.

## Reaction Scheme

1. NaBH<sub>4</sub>, THF
2. H<sub>3</sub>O<sup>+</sup>

2,2'-Disulfanediyldis(N-methylbenzamide)



2-Mercapto-N-methylbenzamide

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